![molecular formula C28H23N3O B2861620 4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide CAS No. 956756-79-9](/img/structure/B2861620.png)
4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide
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Description
4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide, also known as JNJ-42756493, is a novel and potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins. BET proteins play a crucial role in the regulation of gene expression, and their dysregulation has been implicated in several diseases, including cancer, inflammation, and cardiovascular disorders.
Scientific Research Applications
Peptide Enzyme Inhibition
This compound exhibits properties that make it a potential candidate for peptide enzyme inhibition. Due to its structural similarity to aminophosphonates, it could mimic the transition states of amines and esters in biological processes . This mimicking ability is crucial in the development of enzyme inhibitors that can regulate various biochemical pathways.
Click Chemistry
The compound can be synthesized with high regioselectivity via the copper (I)-catalyzed alkyne–azide cycloaddition reaction (CuAAC) . This process is a cornerstone of click chemistry, a field that enables the rapid assembly of molecular architectures with a wide range of applications, from drug discovery to material science.
Coordination Chemistry
Structural analogs of this compound have been used as ligands in coordination chemistry . They can form complexes with metal ions, which are essential for designing new materials with specific magnetic, electronic, or catalytic properties.
Organic Synthesis
The compound’s framework is suitable for organic synthesis applications, particularly in constructing biheterocyclic structures . These structures are valuable in developing pharmaceuticals and other complex organic molecules.
Molecular Electronics
Due to its electronic structure, the compound could be explored for use in molecular electronics . Its potential to act as a semiconductor at the molecular level could pave the way for the development of miniaturized electronic components.
Drug Design and Development
Compounds with similar frameworks have been structurally characterized and used in drug design, particularly for the treatment of leukemia . The structural flexibility and ability to form hydrogen bonds make this class of compounds suitable for designing molecules that can interact with specific biological targets.
properties
IUPAC Name |
4-methyl-N-[(3-naphthalen-2-yl-1-phenylpyrazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O/c1-20-11-13-22(14-12-20)28(32)29-18-25-19-31(26-9-3-2-4-10-26)30-27(25)24-16-15-21-7-5-6-8-23(21)17-24/h2-17,19H,18H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWWUTYRMAJPDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC2=CN(N=C2C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-{[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]methyl}benzenecarboxamide |
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